

# An In-depth Technical Guide on the Structure Elucidation of Linagliptin Methyldimer

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## Compound of Interest

Compound Name: *Linagliptin Methyldimer*

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This technical guide provides a comprehensive overview of the structure elucidation of a significant Linagliptin impurity, a methyldimer that can form during synthesis or degradation. This document details the analytical techniques, experimental protocols, and key data that are instrumental in identifying and characterizing this impurity, ensuring the quality and safety of the final drug product.

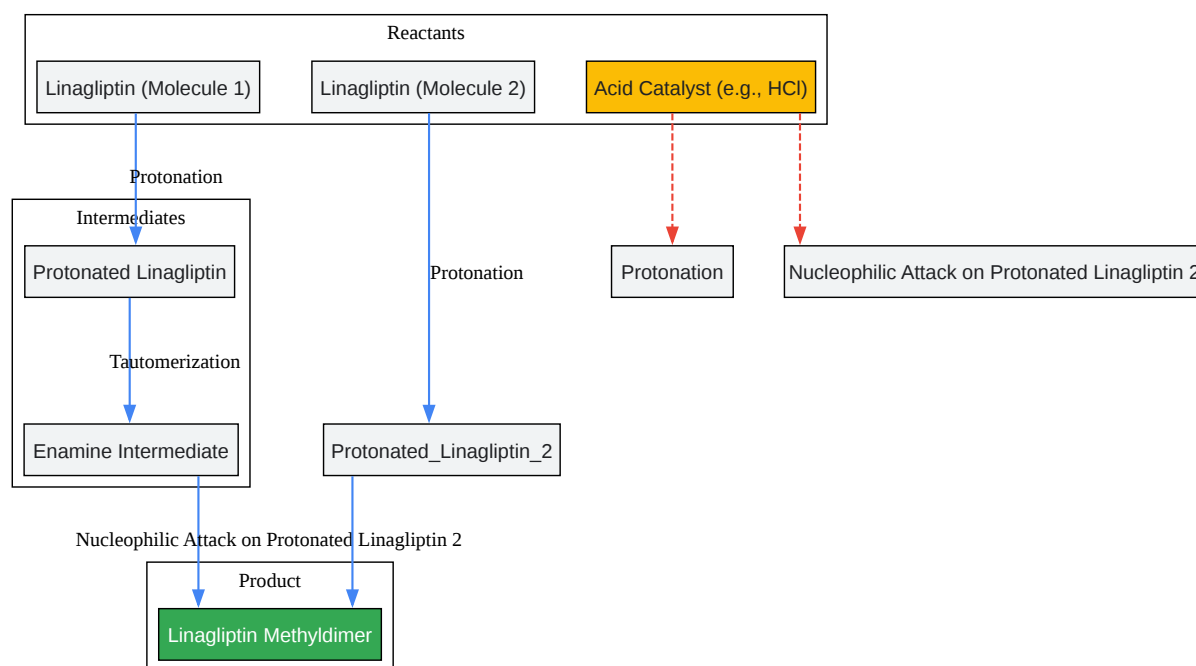
## Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. During the manufacturing process and stability studies of Linagliptin, various process-related and degradation impurities can emerge. Regulatory guidelines necessitate the identification and characterization of impurities present at levels of 0.10% or higher. One such critical impurity is a dimeric adduct of Linagliptin, herein referred to as **Linagliptin Methyldimer**. This guide focuses on the methodologies and data pivotal to the structural elucidation of this specific impurity.

## Formation Pathway

The **Linagliptin Methyldimer** is known to form under acidic conditions.<sup>[1]</sup> Forced degradation studies have demonstrated that acid-catalyzed aza-enolization can lead to the dimerization of Linagliptin.<sup>[2]</sup> A proposed mechanism involves the protonation of the quinazoline nitrogen, followed by the formation of an enamine intermediate which then acts as a nucleophile,

attacking a second protonated Linagliptin molecule. A plausible synthesis route involves reacting Linagliptin with an azo catalyst and an acid.[3]



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Proposed formation pathway of **Linagliptin Methyldimer**.

## Analytical Characterization

The structure of the **Linagliptin Methyldimer** was elucidated using a combination of modern analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the elemental composition of unknown impurities.[1] The mass spectrum of the **Linagliptin Methyldimer** shows a protonated molecular ion  $[M+H]^+$  at  $m/z$  957.3, which is crucial for confirming its dimeric structure.[3]

Parameter	Value	Source
Ionization Mode	ESI+	[3]
$[M+H]^+$ ( $m/z$ )	957.3	[3]
Molecular Formula	$C_{51}H_{56}N_{16}O_4$	
Molecular Weight	957.1 g/mol	

$^1H$  and  $^{13}C$  NMR spectroscopy are indispensable for providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The following tables summarize the key NMR data obtained for the **Linagliptin Methyldimer**. [3]

Table 1:  $^1H$ -NMR Spectroscopic Data for **Linagliptin Methyldimer**[3]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
8.00	t	2H	Aromatic CH
7.87	dd	2H	Aromatic CH
7.75	m	2H	Aromatic CH
7.51	m	2H	Aromatic CH
5.52	m	4H	N-CH <sub>2</sub> -Ar
4.83	m	4H	N-CH <sub>2</sub> -C $\equiv$
3.63	m	2H	Piperidine CH
3.63-3.21	m	8H	Piperidine CH <sub>2</sub>
3.52	s	3H	N-CH <sub>3</sub>
3.49	s	3H	N-CH <sub>3</sub>
3.42	m	2H	Piperidine CH
3.21	m	2H	Piperidine CH
2.86	s	3H	Ar-CH <sub>3</sub>
2.04-1.59	m	4H	Piperidine CH <sub>2</sub>
1.90-1.73	m	4H	Piperidine CH <sub>2</sub>
1.76	t	3H	C $\equiv$ C-CH <sub>3</sub>
1.70	t	3H	C $\equiv$ C-CH <sub>3</sub>

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Linagliptin Methyldimer**[\[3\]](#)

Chemical Shift ( $\delta$ ppm)	Assignment
168.70, 168.48	C=O
161.19, 160.84	Aromatic C-N
155.95, 155.86	Aromatic C-N
154.47, 154.39	Aromatic C-N
151.94, 151.88	Aromatic C-N
150.16, 149.97	Aromatic C-N
147.97, 147.92	Aromatic C
133.80, 133.41	Aromatic CH
129.18, 128.90	Aromatic CH
127.37, 126.84	Aromatic CH
124.95, 124.16	Aromatic C
123.22, 122.65	Aromatic C
104.76, 104.63	Aromatic C
81.64, 81.51	C $\equiv$ C
73.37, 73.16	C $\equiv$ C
55.54	Piperidine CH
53.64, 53.50	Piperidine CH
50.77	Piperidine CH <sub>2</sub>
46.44, 46.36	N-CH <sub>2</sub> -Ar
43.27	N-CH <sub>2</sub> -C $\equiv$
35.84, 35.77	Piperidine CH <sub>2</sub>
31.56, 30.98	Piperidine CH <sub>2</sub>
29.92, 29.87	N-CH <sub>3</sub>

29.32	N-CH <sub>3</sub>
23.49	Ar-CH <sub>3</sub>
22.72, 21.83	Piperidine CH <sub>2</sub>
3.76	C≡C-CH <sub>3</sub>

## Experimental Protocols

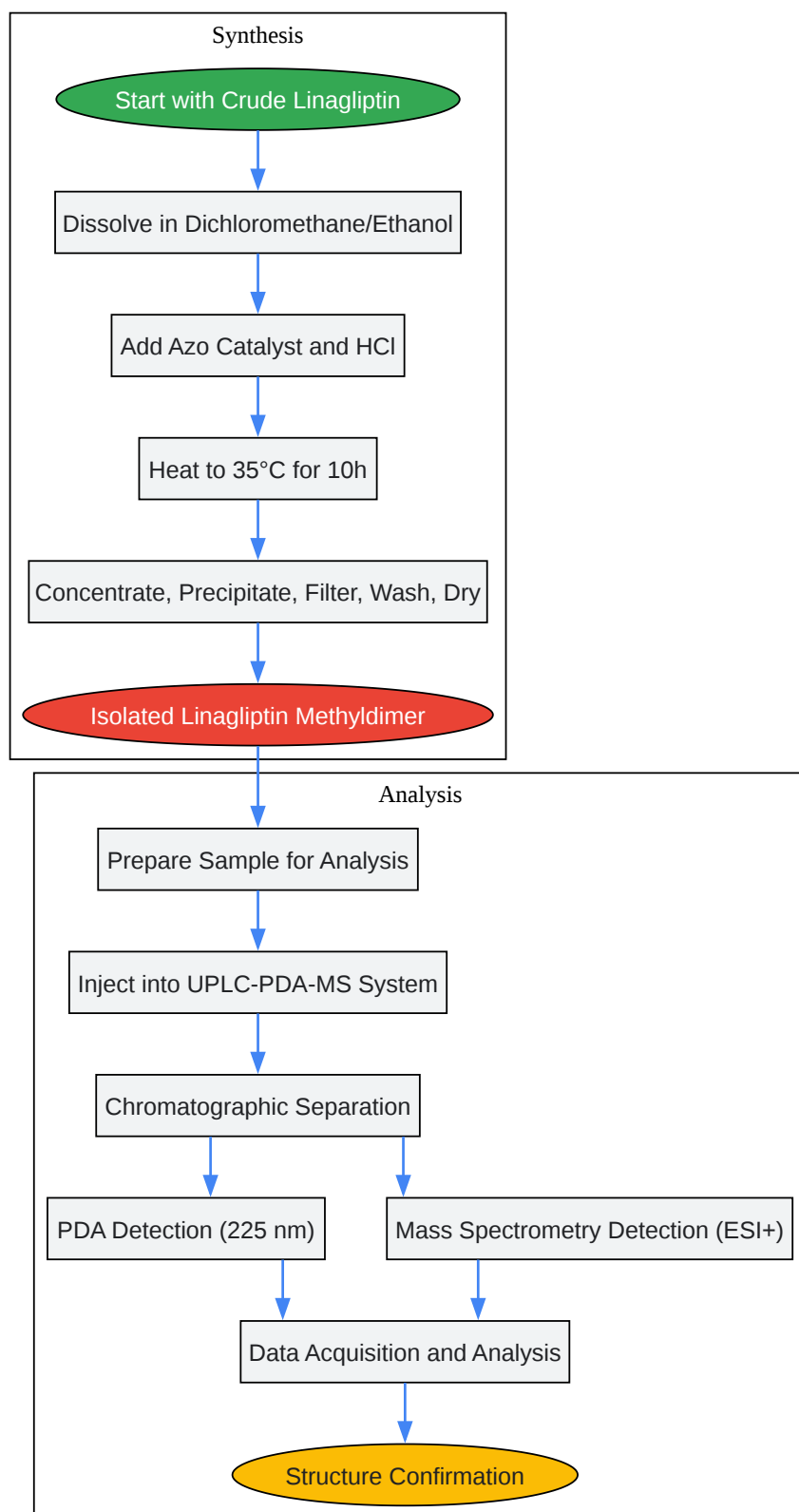
The following protocol is adapted from a patented synthesis method.[3]

- **Dissolution:** Dissolve crude Linagliptin product in a mixed solvent of dichloromethane and ethanol (10:1 v/v).
- **Addition of Reagents:** Sequentially add an azo catalyst (e.g., dimethyl azodiisobutyrate) and hydrochloric acid.
- **Reaction:** Heat the mixture to approximately 35°C and allow it to react for about 10 hours.
- **Concentration and Precipitation:** Concentrate the reaction mixture under reduced pressure until it becomes turbid. Cool the mixture to 15-20°C and add methyl tert-butyl ether to precipitate the product.
- **Stirring and Filtration:** Continue stirring for 1 hour, then filter the precipitate.
- **Washing and Drying:** Wash the filter cake with cold ethanol (0-5°C) and dry it under vacuum at 45°C for 12 hours to obtain the **Linagliptin Methyldimer** impurity.

This protocol is based on methods used for the analysis of Linagliptin and its degradation products.[2]

- **Chromatographic System:** Waters ACQUITY UPLC system with a PDA detector.
- **Column:** Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** Acetonitrile.

- Gradient Elution: A suitable gradient program to separate the dimer from the parent drug and other impurities.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 1.0 µL.
- PDA Wavelength: 225 nm.
- Mass Spectrometer: Waters SQD mass spectrometer with an ESI source.
- Ionization Mode: Positive.
- Capillary Voltage: 1.0 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Nitrogen Flow: 800 L/Hr.
- Cone Voltage: 30 V.



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Experimental workflow for the synthesis and analysis of **Linagliptin Methyldimer**.



## Conclusion

The structural elucidation of the **Linagliptin Methyldimer** is a critical step in ensuring the quality and safety of Linagliptin drug products. Through the systematic application of advanced analytical techniques such as mass spectrometry and NMR spectroscopy, a comprehensive characterization of this impurity has been achieved. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Linagliptin. This knowledge is instrumental in developing robust manufacturing processes and analytical methods to control impurities within acceptable limits.

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